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Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-

Cat. No.: B14053447
CAS No.: 24360-63-2
M. Wt: 248.3 g/mol
InChI Key: SMVYLXVOJHVADR-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Sulfur Heterocycles (PASHs) in Contemporary Chemical Research

Polycyclic Aromatic Sulfur Heterocycles (PASHs) are a class of organic compounds characterized by two or more fused aromatic rings, one of which contains a sulfur atom. These molecules, including well-studied families like benzothiophenes (BTs), dibenzothiophenes (DBTs), and benzonaphthothiophenes (BNTs), are naturally occurring components of fossil fuels such as crude oil and coal. researchgate.netekb.eg

In contemporary research, PASHs are of paramount importance in the field of organic geochemistry. ekb.eg Due to their high thermal stability and significant resistance to biodegradation compared to other hydrocarbons, they serve as robust molecular markers, often referred to as S-markers. researchgate.net The distribution and relative abundance of various PASH isomers and their alkylated homologues in petroleum or sediment extracts can provide critical information on:

Thermal Maturity: Specific ratios of PASH isomers can indicate the temperature history of source rock. ekb.eg

Depositional Environment: The types of PASHs present can offer clues about the original organic matter and the conditions under which it was deposited. ekb.eg

Source Rock-Oil Correlation: Matching the PASH fingerprint of crude oil to that of a potential source rock is a powerful tool in petroleum exploration. ekb.eg

Migration and Biodegradation: Changes in PASH composition can be used to trace the migration pathways of petroleum and assess the extent of microbial degradation it has undergone. researchgate.net

While extensively studied in geochemistry, PASHs are also recognized for their environmental significance. Their persistence and aromatic nature raise toxicological concerns, driving research into their fate and effects in ecosystems following oil spills and industrial emissions.

Structural Significance and Chemical Properties of the Benzo(b)naphtho(2,3-d)thiophene Core System

The core of the title compound is Benzo(b)naphtho(2,3-d)thiophene, a specific isomer within the BNT family. Its structure consists of a thiophene (B33073) ring fused linearly between a benzene (B151609) ring and a naphthalene (B1677914) system, resulting in a large, planar, and highly conjugated π-electron system. cup.edu.cn This extended aromaticity is the primary determinant of its chemical and physical properties.

Three principal isomers of BNT are commonly identified in geochemical and analytical studies: benzo[b]naphtho[2,1-d]thiophene (B1197495) ( researchgate.netnih.govBNT), benzo[b]naphtho[1,2-d]thiophene (B1207054) ( researchgate.netnih.govBNT), and benzo[b]naphtho[2,3-d]thiophene (B1196943) ( cup.edu.cnnih.govBNT). cup.edu.cn The specific arrangement of the fused rings in the [2,3-d] isomer influences its electronic properties, stability, and chromatographic behavior, allowing it to be distinguished from the other isomers.

The key properties stemming from this structure include:

High Thermal Stability: The fused aromatic system can withstand high temperatures, a property crucial for its role as a geochemical marker. researchgate.net

Lipophilicity: The large, nonpolar hydrocarbon framework makes the molecule highly soluble in organic solvents but virtually insoluble in water.

Photophysical Properties: The extended π-system allows the molecule to absorb and emit light, a characteristic that is being actively explored in the field of materials science for applications in organic electronics. researchgate.netresearchgate.net Derivatives of related benzothiophene (B83047) structures are investigated as organic semiconductors for devices like organic field-effect transistors (OFETs). mdpi.comrsc.org

Physicochemical Properties of the Benzo(b)naphtho(2,3-d)thiophene Core
PropertyValue
Molecular FormulaC16H10S
Molecular Weight234.32 g/mol
CAS Number243-46-9
AppearanceAlmost white solid
Octanol/Water Partition Coefficient (LogP)5.208 (Crippen Method)

Specific Academic Interest in the 6-Methyl- Substitution Pattern

The addition of a methyl group to the Benzo(b)naphtho(2,3-d)thiophene core at the 6-position creates the specific compound of interest. While literature focusing explicitly on the unique significance of the 6-methyl isomer is sparse, its academic relevance can be inferred from the broader study of alkylated PASHs.

In geochemistry, the presence and position of alkyl (e.g., methyl) groups on a PASH core are of critical importance. Methylated isomers, often referred to as APASHs (Alkylated Polycyclic Aromatic Sulfur Heterocycles), provide a higher level of specificity as molecular markers than their parent compounds. researchgate.net The distribution patterns of different methyl-substituted isomers, such as the four isomers of methyldibenzothiophene (MDBT), are widely used as sensitive indicators that vary significantly with the source of petroleum. researchgate.net

Therefore, the academic interest in the 6-methyl- substitution pattern lies in its potential to serve as a highly specific biomarker. Its unique molecular structure and mass allow for precise identification via mass spectrometry, and its relative concentration could contribute to a more detailed "fingerprint" for:

Distinguishing between different crude oil sources with greater accuracy.

Refining models of thermal maturity, as the stability of different methylated isomers can vary.

Tracking the subtle effects of weathering and biodegradation on spilled oil. researchgate.net

Furthermore, in materials science, the addition of a methyl group can subtly modify the electronic properties and, more significantly, the solid-state packing of the molecule, which in turn influences the performance of organic semiconductor devices. rsc.org

Properties of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- and Related Isomers
Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-C17H12S248.34Not available
Benzo(b)naphtho(2,3-d)thiophene, 7-methyl-C17H12S248.3424964-09-8 nist.gov
Benzo(b)naphtho(2,1-d)thiophene, 6-methyl-C17H12S248.3484258-70-8 nist.gov

Historical Context of Research on Benzonaphthothiophene Derivatives

The study of benzonaphthothiophenes is rooted in the analytical challenges of complex hydrocarbon mixtures. BNTs were first detected in processed fossil fuels like coal liquids and shale oils. cup.edu.cn Early research, therefore, focused primarily on their identification and quantification within these complex matrices using techniques like gas chromatography-mass spectrometry (GC-MS). cup.edu.cn A significant portion of the foundational work involved determining the chromatographic retention behavior of the different isomers to enable their reliable analysis in geochemical samples.

Over the past few decades, the research focus has expanded significantly. The recognition of benzothiophene-containing structures as "privileged scaffolds" in medicinal chemistry has spurred interest in their synthesis and biological activity. nih.gov This has led to the development of numerous synthetic methodologies, including transition-metal-catalyzed reactions and various cyclization techniques, to access diverse benzothiophene derivatives. nih.govresearchgate.net

More recently, the unique electronic properties of the fused thiophene-aromatic system have brought BNTs and their derivatives into the realm of materials science. Research has demonstrated that molecules with a benzothiophene core can act as organic semiconductors, with potential applications in next-generation electronics. researchgate.netmdpi.comrsc.org This has opened a new chapter in the history of BNT research, moving from their role as passive geochemical indicators to active components in functional materials.

Scope and Objectives of Current and Future Research on the Compound

Current and future research on Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- and its relatives is progressing along two main fronts: geochemistry and materials science.

In Geochemistry and Environmental Science: The primary objective is to refine the use of BNTs and their alkylated derivatives as precise molecular indicators. Future work aims to:

Systematically quantify the distribution of specific isomers like 6-methyl-BNT in a wider range of petroleum and source rock samples.

Conduct laboratory maturation experiments (pyrolysis) to better calibrate how isomer ratios, including those of methylated BNTs, respond to thermal stress.

Investigate the specific pathways of biodegradation for these molecules to improve their utility in assessing the environmental fate of oil.

In Materials Science: The focus is on harnessing the semiconductor properties of the BNT core. The objectives include:

The targeted synthesis of novel BNT derivatives with various substitutions (like the 6-methyl group) to tune their electronic properties, solubility, and crystal packing. nih.govmdpi.comrsc.org

The fabrication and characterization of organic thin-film transistors (OTFTs) and other electronic devices using these new molecules to evaluate their performance, such as charge carrier mobility and on/off ratios. rsc.org

Developing a deeper theoretical and experimental understanding of the structure-property relationships in this class of materials to guide the design of next-generation organic electronics. researchgate.net

The continued study of this specific molecule and its class promises to yield valuable insights, from uncovering the history of our planet's petroleum systems to engineering the advanced materials of the future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12S B14053447 Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- CAS No. 24360-63-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24360-63-2

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

6-methylnaphtho[2,3-b][1]benzothiole

InChI

InChI=1S/C17H12S/c1-11-13-7-3-2-6-12(13)10-15-14-8-4-5-9-16(14)18-17(11)15/h2-10H,1H3

InChI Key

SMVYLXVOJHVADR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=CC=CC=C13)C4=CC=CC=C4S2

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzo B Naphtho 2,3 D Thiophene, 6 Methyl

Conventional and Novel Synthetic Routes Towards the Benzo(b)naphtho(2,3-d)thiophene Scaffold

The formation of the tetracyclic benzo(b)naphtho(2,3-d)thiophene system is a non-trivial synthetic challenge that has been addressed through various multi-step and one-pot procedures. These methods often culminate in a key cyclization step to forge the fused thiophene (B33073) ring.

Regioselective Cyclization Reactions

The regioselectivity of the cyclization is paramount in ensuring the formation of the desired benzo(b)naphtho[2,3-d]thiophene isomer. The inherent reactivity of the starting materials and the mechanism of the cyclization reaction dictate the final arrangement of the fused rings.

A highly effective and regioselective method for the construction of the benzo[b]naphtho[2,3-d]thiophene (B1196943) scaffold is the palladium(II)-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinones. clockss.orgcrossref.orgresearchgate.net This intramolecular C-C bond formation occurs between the naphthoquinone ring and the pendant arylthio group. The reaction is typically carried out using a stoichiometric amount of palladium(II) acetate (B1210297) in a high-boiling solvent such as acetic acid. clockss.org The regioselectivity is controlled by the initial placement of the arylthio group at the 3-position of the naphthoquinone, which directs the cyclization to form the linear [2,3-d] fused system. For example, the cyclization of 3-(phenylthio)-1,4-naphthoquinone yields benzo[b]naphtho[2,3-d]thiophene-6,11-dione. clockss.org

The reaction conditions for this cyclization have been optimized, with distilled acetic acid being the preferred solvent. clockss.org Other solvents like ethanol (B145695) and THF have been found to be ineffective for this transformation. clockss.org The reaction is typically run under an inert atmosphere, such as argon, to prevent unwanted side reactions.

The mechanism of the palladium-mediated oxidative cyclization is believed to proceed through an initial coordination of the palladium(II) species to the sulfur atom of the arylthio group and the double bond of the naphthoquinone. This is followed by an intramolecular electrophilic attack of the palladium-activated aryl ring onto the naphthoquinone ring, leading to the formation of a six-membered palladacycle intermediate. Subsequent reductive elimination of Pd(0) and aromatization leads to the final benzo[b]naphtho[2,3-d]thiophene-6,11-dione product. The palladium(0) species generated can then be re-oxidized to palladium(II) to complete a catalytic cycle, although stoichiometric amounts of the palladium salt are often used to achieve high yields in this specific transformation. clockss.org

One-Pot versus Two-Step Synthesis Approaches

Alternatively, a one-pot synthesis can be employed where 1,4-naphthoquinone, an arylthiol, and the palladium catalyst are all combined in a single reaction vessel. clockss.org While this approach is more time and resource-efficient, it may lead to the formation of more byproducts and a lower isolated yield of the target molecule compared to the two-step method. The choice between a one-pot and a two-step approach often depends on the specific substrates being used and the desired purity of the final product.

Introduction of the 6-Methyl- Moiety

The introduction of the methyl group at the 6-position of the benzo(b)naphtho(2,3-d)thiophene scaffold is a key challenge that dictates the initial choice of starting materials. A regiocontrolled synthesis is essential to ensure the formation of the desired isomer.

A logical and effective strategy to achieve this is to utilize a precursor that already contains a methyl group at the desired position. Following the palladium-catalyzed cyclization methodology, this would involve starting with a methyl-substituted 1,4-naphthoquinone. Specifically, the reaction of 2-methyl-1,4-naphthoquinone with thiophenol would yield a 3-phenylthio-2-methyl-1,4-naphthoquinone intermediate. Subsequent palladium-mediated intramolecular cyclization of this intermediate would be expected to regioselectively yield 6-methylbenzo[b]naphtho[2,3-d]thiophene-6,11-dione. The final step would then be the reduction of the dione (B5365651) functionality to afford the fully aromatic 6-methylbenzo(b)naphtho(2,3-d)thiophene. Standard reducing agents for quinones, such as sodium dithionite (B78146) or catalytic hydrogenation, could be employed for this transformation.

An alternative, though likely less regioselective, approach would be the direct methylation of the parent benzo(b)naphtho[2,3-d)thiophene scaffold via an electrophilic substitution reaction, such as a Friedel-Crafts alkylation. However, due to the presence of multiple reactive sites on the tetracyclic system, this method would likely result in a mixture of methylated isomers, making the isolation of the pure 6-methyl derivative challenging. Therefore, the strategy of incorporating the methyl group into the starting naphthoquinone precursor offers a more controlled and predictable route to the target compound.

Below is a table summarizing the proposed synthetic approach for 6-methylbenzo(b)naphtho(2,3-d)thiophene.

StepReactantsReagents and ConditionsProduct
12-methyl-1,4-naphthoquinone, ThiophenolPd(OAc)₂, Ethanol, Room Temperature3-Phenylthio-2-methyl-1,4-naphthoquinone
23-Phenylthio-2-methyl-1,4-naphthoquinonePd(OAc)₂, Acetic Acid, Reflux6-methylbenzo[b]naphtho[2,3-d]thiophene-6,11-dione
36-methylbenzo[b]naphtho[2,3-d]thiophene-6,11-dioneReducing agent (e.g., Sodium Dithionite)6-methylbenzo(b)naphtho(2,3-d)thiophene

Direct Methylation Strategies of the Parent Core Structure

Direct methylation of the unsubstituted benzo(b)naphtho[2,3-d]thiophene core represents a straightforward approach to the target molecule. However, this method is often challenged by issues of regioselectivity, as multiple positions on the polycyclic aromatic system can be susceptible to electrophilic attack. The outcome of such reactions is highly dependent on the directing effects of the fused ring system and the reaction conditions employed.

Friedel-Crafts alkylation is a classic method for introducing methyl groups onto aromatic rings. In the context of benzo(b)naphtho[2,3-d]thiophene, reacting the parent compound with a methylating agent such as methyl halide or dimethyl sulfate (B86663) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) could potentially yield the 6-methyl derivative. The regioselectivity would be dictated by the relative electron densities of the different carbon atoms in the aromatic system. Computational studies or careful analysis of the resonance structures of the parent compound would be necessary to predict the most likely site of methylation.

Alternatively, a lithiation-methylation sequence could offer greater control over the position of the methyl group. This would involve the deprotonation of the parent benzo(b)naphtho[2,3-d]thiophene with a strong organolithium base, such as n-butyllithium, followed by quenching the resulting aryllithium intermediate with an electrophilic methyl source like methyl iodide. The site of lithiation is often directed by the most acidic proton on the aromatic ring, which can sometimes be predicted or determined experimentally.

Incorporation of Methylated Precursors in Cyclization

A more regioselective approach involves the construction of the benzo(b)naphtho[2,3-d]thiophene skeleton from precursors that already contain the required methyl group. This strategy ensures the methyl group is positioned correctly in the final product. One plausible route involves the palladium-mediated cyclization of a methylated 3-arylthio-1,4-naphthoquinone. For instance, the synthesis of benzo[b]naphtho[2,3-d]thiophene-6,11-diones has been achieved through the palladium(II) acetate-mediated cyclization of 3-arylthio-1,4-naphthoquinones. nist.govgoogle.com By starting with a 3-(methyl-substituted-arylthio)-1,4-naphthoquinone, it is conceivable that a 6-methylbenzo(b)naphtho[2,3-d]thiophene-6,11-dione could be synthesized. Subsequent reduction of the dione functionality would then yield the target 6-methylbenzo(b)naphtho[2,3-d]thiophene.

Another strategy could involve the synthesis of a diketone precursor, analogous to the synthesis of 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene, which was prepared from (benzothiophen-3-yl)[2-(4-methylbenzoyl)phenyl]methanone. researchgate.net By analogy, a precursor such as (benzothiophen-3-yl)[2-(methyl-substituted-benzoyl)phenyl]methanone could be synthesized and subsequently cyclized to form the 6-methylbenzo(b)naphtho[2,3-d]thiophene core.

Cross-Coupling Reactions in Benzonaphthothiophene Synthesis

Modern cross-coupling reactions are powerful tools for the construction of complex aromatic systems and offer viable pathways to the target molecule.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst, is widely used in the synthesis of biaryl and polycyclic aromatic compounds. nist.govnih.govnist.gov A convergent synthesis of 6-methylbenzo(b)naphtho[2,3-d]thiophene could be envisioned by coupling two key fragments. For example, a suitably functionalized (e.g., brominated or boronylated) methyl-substituted naphthalene (B1677914) derivative could be coupled with a functionalized benzothiophene (B83047) derivative. The specific precursors would need to be designed to allow for a subsequent cyclization step to form the final fused ring system.

Table 1: Potential Suzuki-Miyaura Coupling Partners for the Synthesis of a 6-Methylbenzo(b)naphtho[2,3-d]thiophene Precursor
Naphthalene DerivativeBenzothiophene DerivativePotential Product
Methyl-naphthalene boronic acidBromo-benzothiopheneMethyl-naphthalenyl-benzothiophene
Bromo-methyl-naphthaleneBenzothiophene boronic acidMethyl-naphthalenyl-benzothiophene

The Stille coupling involves the reaction of an organostannane with an organohalide, also catalyzed by palladium. This method is known for its tolerance of a wide range of functional groups. Similar to the Suzuki-Miyaura approach, a Stille coupling could be employed to connect a methylated naphthalene unit to a benzothiophene unit. The choice between Suzuki-Miyaura and Stille coupling often depends on the stability and accessibility of the respective organometallic precursors.

Table 2: Potential Stille Coupling Partners for the Synthesis of a 6-Methylbenzo(b)naphtho[2,3-d]thiophene Precursor
Naphthalene DerivativeBenzothiophene DerivativePotential Product
(Trimethylstannyl)methyl-naphthaleneBromo-benzothiopheneMethyl-naphthalenyl-benzothiophene
Bromo-methyl-naphthalene(Trimethylstannyl)benzothiopheneMethyl-naphthalenyl-benzothiophene

Electrophilic Sulfur-Mediated Cyclization Approaches for Analogous Systems

Electrophilic cyclization of suitably designed precursors is a powerful method for the formation of thiophene and benzothiophene rings. nih.gov For the synthesis of a complex system like 6-methylbenzo(b)naphtho[2,3-d]thiophene, a strategy involving the electrophilic cyclization of an o-alkynyl thioanisole (B89551) derivative could be adapted. nih.gov This would require the synthesis of a precursor containing a methyl-substituted naphthyl group attached to an ethynyl (B1212043) group, which is ortho to a thioanisole moiety on a benzene (B151609) ring. Treatment of this precursor with an electrophilic sulfur reagent would be expected to induce cyclization to form the benzothiophene portion of the molecule, with the methylated naphthalene already in place.

Various electrophiles have been employed for such cyclizations, including iodine (I₂), N-iodosuccinimide (NIS), and dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430). nih.gov The choice of electrophile can influence the reaction conditions and the nature of any additional functional groups that may be incorporated into the product.

Application of Dehydrogenation Techniques in Polycyclic Thiophene Synthesis

Aromatization through dehydrogenation is a common final step in the synthesis of many polycyclic aromatic hydrocarbons. This strategy involves the construction of a partially saturated precursor of the target molecule, followed by its dehydrogenation to introduce the aromaticity. For the synthesis of 6-methylbenzo(b)naphtho[2,3-d]thiophene, a precursor containing a dihydro- or tetrahydro-benzo(b)naphtho[2,3-d]thiophene core could be synthesized. This precursor would then be treated with a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or elemental sulfur at high temperatures, to afford the fully aromatic target molecule. This approach can be particularly useful when the construction of the saturated or partially saturated ring system is more straightforward than the direct synthesis of the aromatic system.

Green Chemistry Principles in Synthesis Route Design

The application of green chemistry principles to the synthesis of complex polycyclic aromatic compounds like Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- is crucial for minimizing environmental impact and enhancing laboratory safety. While specific literature detailing green synthetic routes for this exact molecule is not abundant, an analysis of synthetic methodologies for structurally related benzo[b]naphthothiophenes allows for a critical evaluation from a green chemistry perspective. Key areas of focus include the selection of less hazardous reagents, the use of catalytic methods to improve atom economy, the choice of safer solvents, and the design of energy-efficient reaction conditions.

Modern synthetic strategies for polycyclic thiophenes often rely on transition-metal-catalyzed cross-coupling and annulation reactions. Palladium-catalyzed reactions, for instance, are powerful tools for constructing the benzo[b]naphthothiophene core. A notable example is the palladium-catalyzed Catellani-type reaction, which can be used for the modular synthesis of thiophene-fused polycyclic aromatics. acs.orgnih.govresearchgate.net This approach, involving a sequence of C-H activation and bond formation, can be highly efficient. From a green chemistry standpoint, the catalytic nature of this reaction is advantageous as it reduces the need for stoichiometric reagents. However, challenges remain, including the use of palladium, which is a precious and toxic metal, and often requires phosphine (B1218219) ligands that can be air-sensitive and toxic. Furthermore, solvents like 1,4-dioxane (B91453) are commonly used, which are classified as hazardous. acs.org

Another significant approach to the synthesis of the benzothiophene skeleton is through the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.orgnih.gov This method can proceed under moderate conditions and offers a direct route to the desired heterocyclic system. nih.gov Recent advancements have focused on using more environmentally benign cyclizing agents. For instance, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt for electrophilic cyclization avoids more hazardous reagents like sulfuryl chloride. nih.gov This methodology can also be performed at ambient temperatures, reducing energy consumption. nih.gov

The table below provides a comparative analysis of different synthetic strategies relevant to the construction of the benzo[b]naphthothiophene framework, evaluated against key green chemistry principles.

Interactive Data Table: Green Chemistry Evaluation of Synthetic Methodologies
Synthetic StrategyPrinciple of Green ChemistryAdvantagesDisadvantagesPotential Improvements
Palladium-Catalyzed Annulation Catalysis, Atom EconomyHigh efficiency and selectivity. Catalytic use of palladium reduces waste compared to stoichiometric methods. acs.orgUse of a precious and toxic metal (Pd). Often requires hazardous solvents like 1,4-dioxane and phosphine ligands. acs.orgDevelopment of more sustainable catalysts (e.g., earth-abundant metals), use of greener solvents (e.g., ionic liquids, supercritical fluids), and ligand-free protocols.
Electrophilic Cyclization of Alkynyl Thioanisoles Safer Reagents, Energy EfficiencyCan be performed under mild conditions and at ambient temperature. nih.gov Avoids highly toxic reagents like sulfuryl chloride by using safer alternatives. nih.govSome traditional methods use hazardous electrophiles like I₂, Br₂, and NBS. nih.govFurther exploration of non-toxic and renewable cyclizing agents. Use of solvent-free reaction conditions or biodegradable solvents.
Visible-Light-Promoted Cyclization Energy Efficiency, Safer ReactionsUtilizes a renewable energy source. Reactions can often be conducted at room temperature.May require photocatalysts which can be expensive or based on heavy metals.Development of organic dye-based or metal-free photocatalysts.
Aryne Cycloaddition Atom EconomyHigh atom economy as it involves an addition reaction.Generation of arynes often requires harsh conditions or stoichiometric strong bases.Milder methods for aryne generation.

Chemical Reactivity and Transformation Pathways of Benzo B Naphtho 2,3 D Thiophene, 6 Methyl

Electrophilic Aromatic Substitution Reactions on the Core Structure

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. In molecules like Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-, the reaction's regioselectivity is a complex outcome of the combined electronic effects of the fused ring system and the substituent. The thiophene (B33073) ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring due to the electron-donating nature of the sulfur atom. For the related, simpler compound benzo[b]thiophene, electrophilic substitution preferentially occurs at the C3 position of the thiophene ring, unless that position is already occupied, in which case the C2 position becomes the site of attack. chemicalbook.comchemicalbook.com

For Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-, the presence of the extended π-system of the naphthalene (B1677914) moiety and the activating, ortho-para directing methyl group on the benzo ring further influence the sites of reactivity. The methyl group increases the electron density on the benzo[b]thiophene nucleus, making it more reactive towards electrophiles compared to the unsubstituted parent compound. The precise location of substitution would depend on the specific electrophile and reaction conditions, with several positions on the polycyclic core being potential targets. Common electrophilic substitution reactions are outlined in the table below.

Table 1: Common Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsElectrophile (E+)Product Type
HalogenationBr2, FeCl3 or AlCl3Br+Bromo-derivative
NitrationHNO3, H2SO4NO2+Nitro-derivative
SulfonationFuming H2SO4SO3Sulfonic acid derivative
Friedel-Crafts AlkylationR-Cl, AlCl3R+Alkyl-derivative
Friedel-Crafts AcylationRCOCl, AlCl3RCO+Acyl-derivative

Nucleophilic Aromatic Substitution Reactions on Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) is generally challenging for typical aryl halides and requires specific activation of the aromatic ring. youtube.com This reaction proceeds not by an SN1 or SN2 mechanism, but typically through an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For a halogenated derivative of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- to undergo SNAr, the ring system must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen). libretexts.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex. Without such activation, extremely harsh conditions or the use of very strong nucleophiles would be required. libretexts.org The oxidation of the thiophene sulfur to a sulfone (see Section 3.3) would create a powerful electron-withdrawing group, significantly activating a halogenated version of the molecule towards nucleophilic attack.

Table 2: Requirements for Nucleophilic Aromatic Substitution
FactorRequirement for ReactivityRationale
SubstrateAryl halide with strong electron-withdrawing groups (e.g., -NO2, -SO2R) ortho/para to the halide.Stabilizes the negatively charged Meisenheimer intermediate through resonance. libretexts.org
Leaving GroupHalogens (F, Cl, Br, I). Fluorine is often the best leaving group in SNAr because the first step (nucleophilic attack) is rate-determining, and fluorine's high electronegativity makes the carbon it's attached to more electrophilic. youtube.comMust be able to depart from the Meisenheimer complex to restore aromaticity.
NucleophileStrong nucleophiles (e.g., RO-, NH2-, RS-).Required to attack the electron-rich aromatic ring.

Oxidation Chemistry of the Thiophene Sulfur Atom

The sulfur atom in the thiophene ring is a key site of chemical reactivity, being susceptible to oxidation to form sulfoxides and sulfones. This transformation dramatically alters the electronic properties of the molecule. mdpi.com

The sulfur atom in benzo[b]thiophenes can be oxidized using various reagents. Oxidation with one equivalent of an oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA), typically yields the corresponding sulfoxide (B87167) (S-oxide). chemicalbook.com The use of stronger oxidizing conditions or an excess of the oxidant, such as hydrogen peroxide in acetic acid, leads to the formation of the sulfone (S,S-dioxide). chemicalbook.comresearchgate.net The oxidation of dibenzothiophene (B1670422), a related compound, to its sulfone has been achieved with high efficiency using systems like hydrogen peroxide with various catalysts. semanticscholar.orgacs.orgnih.gov The conversion of the electron-donating sulfide (B99878) bridge into a strongly electron-accepting sulfoxide or sulfone group profoundly impacts the molecule's electronic structure and subsequent reactivity. mdpi.com

The oxidation of thiophenic sulfur proceeds in a stepwise manner. The initial oxidation converts the sulfide to a sulfoxide. This sulfoxide is an intermediate that can be isolated under controlled conditions or be further oxidized to the corresponding sulfone. The reactivity of the thiophene ring towards oxidation can be influenced by substituents; however, methods have been developed for the efficient oxidation of even electron-poor benzo[b]thiophenes to their sulfones. researchgate.net The reaction conditions, such as pH and solvent, can also play a significant role in the efficiency of the oxidation process. nih.gov For instance, the oxidation of dibenzothiophene by ferrate(VI) was found to be highly pH-sensitive. nih.gov

Reduction Reactions of Benzo(b)naphtho(2,3-d)thiophene and its Derivatives

Reduction reactions involving polycyclic aromatic sulfur heterocycles can follow two primary pathways: hydrogenation of the aromatic rings or reductive cleavage of the carbon-sulfur bonds (desulfurization).

Catalytic hydrogenation of benzo[b]thiophene over a palladium sulfide catalyst can selectively reduce the thiophene ring to yield 2,3-dihydrobenzo[b]thiophene. chemicalbook.comresearchgate.net This process retains the sulfur atom within the molecular structure. Applying similar conditions to Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- would likely lead to the partial reduction of the thiophene moiety or other parts of the polycyclic system, depending on the catalyst and conditions. youtube.comyoutube.com

Alternatively, reductive desulfurization results in the complete removal of the sulfur atom from the heterocyclic ring. organic-chemistry.org This can be achieved using reagents like Raney nickel or other methods such as reductive cleavage with sodium borohydride. organic-chemistry.orgnih.gov Birch reduction of benzo[b]thiophene using sodium in liquid ammonia (B1221849) has been shown to cause ring-opening, yielding 2-ethylthiophenol. chemicalbook.com These methods provide pathways to transform the PASH scaffold into purely polycyclic aromatic hydrocarbon (PAH) structures.

Functionalization at the 6-Methyl- Position and Other Peripheral Sites

The 6-methyl group provides a valuable handle for further synthetic modifications, primarily through reactions involving the benzylic protons.

One common transformation is side-chain halogenation. Alkyl groups on aromatic rings can undergo free-radical halogenation at the benzylic position when treated with reagents like N-bromosuccinimide (NBS) or chlorine/bromine in the presence of UV light or heat. orgoreview.comlibretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, which is favored at the position adjacent to the aromatic ring system. orgoreview.com The resulting 6-(halomethyl) derivative is a versatile intermediate that can readily undergo nucleophilic substitution reactions to introduce a variety of other functional groups. orgoreview.com

Another important reaction is the oxidation of the methyl group. Methylarenes can be oxidized to the corresponding carboxylic acids using a range of oxidizing agents and catalysts, including potassium persulfate, molecular oxygen with cobalt catalysts, or chromium-catalyzed aerobic oxidation. rsc.orgorganic-chemistry.orgresearchgate.net This transformation would convert Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- into Benzo(b)naphtho(2,3-d)thiophene-6-carboxylic acid, introducing a functional group that can participate in further reactions like esterification or amidation. Selective oxidation to the intermediate aldehyde is also possible under specific conditions. nih.gov

Table 3: Functionalization Reactions of the 6-Methyl Group
Reaction TypeTypical ReagentsIntermediate/ProductSignificance
Free-Radical HalogenationN-Bromosuccinimide (NBS), light/peroxide; or Br2/Cl2, UV light6-(Halomethyl)-benzo(b)naphtho(2,3-d)thiopheneCreates a reactive site for subsequent nucleophilic substitution. orgoreview.com
Oxidation to Carboxylic AcidKMnO4; or O2, Co(OAc)2; or K2S2O8, Cr catalystBenzo(b)naphtho(2,3-d)thiophene-6-carboxylic acidIntroduces a versatile carboxylic acid functional group. rsc.orgorganic-chemistry.org
Selective Oxidation to AldehydeMediated electrosynthesis (e.g., with NHPI)Benzo(b)naphtho(2,3-d)thiophene-6-carbaldehydeProvides access to the aldehyde, a key synthetic intermediate. nih.gov

Photochemical Transformations (e.g., Photocyclization)

The extended π-conjugated system of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- makes it a candidate for various photochemical reactions. PASHs are known to be photoactive, and their behavior upon irradiation can lead to a range of transformations, including cyclization, dimerization, and oxidation.

Detailed research into the photochemistry of large PASHs has often focused on their environmental fate and photoluminescence properties. ucf.edu For instance, studies on phenanthrothiophenes have shown strong phosphorescence at cryogenic temperatures, indicating the population of triplet excited states upon photoexcitation. ucf.edu The formation of such excited states is a prerequisite for many photochemical reactions.

One of the key photochemical transformations that could be anticipated for derivatives of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- is photocyclization. This type of reaction is well-documented for stilbene-like molecules and has been extended to heteroaromatic systems. For a molecule to undergo photocyclization, it typically requires the presence of two adjacent, suitably oriented aromatic rings that can form a new bond upon photoirradiation, often followed by an oxidation step to rearomatize the system. While the fused ring system of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- is already planar and rigid, photochemical reactions could potentially be induced in derivatives bearing appropriate substituents.

Table 1: Potential Photochemical Reactions of Benzo(b)naphtho(2,3-d)thiophene Derivatives

Reaction TypeSubstrate RequirementPotential Product
PhotocyclizationA derivative with a pendant, unsaturated group (e.g., a styryl substituent)A more extended, fused polycyclic aromatic system
PhotooxidationPresence of oxygen and lightThiophene S-oxides or quinone-like structures
PhotodimerizationHigh concentration and appropriate solventDimeric species formed through [2+2] or [4+4] cycloadditions

It is important to note that the efficiency and outcome of these photochemical reactions would be highly dependent on factors such as the solvent, the presence of oxygen, and the specific substitution pattern on the aromatic core. The methyl group at the 6-position may influence the electronic properties of the molecule, but it is not expected to directly participate in most primary photochemical events, although it could affect the stability of reactive intermediates.

Acid-Catalyzed and Base-Catalyzed Reactions

The reactivity of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- under acidic or basic conditions is governed by the electronic nature of the polycyclic aromatic system and the thiophene moiety.

Acid-Catalyzed Reactions:

In the presence of strong acids, protonation of the thiophene sulfur atom can occur, leading to the formation of a thiophenium ion. This can potentially initiate polymerization or decomposition, especially under harsh conditions. For simpler thiophenes, trimerization has been observed in the presence of strong acids. Due to the stability of the extended aromatic system, Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- is expected to be relatively stable in moderately acidic media.

Electrophilic substitution reactions, such as nitration or sulfonation, are plausible under acidic conditions. The regioselectivity of such reactions would be influenced by the directing effects of the fused rings and the methyl group. Theoretical calculations would be necessary to predict the most likely sites of electrophilic attack.

Base-Catalyzed Reactions:

The protons on the aromatic core of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- are generally not acidic enough to be removed by common bases. Therefore, reactions involving deprotonation of the aromatic ring are unlikely unless very strong bases are employed.

However, the methyl group at the 6-position offers a potential site for base-catalyzed reactions if it can be functionalized. For instance, if the methyl group were oxidized to a methylene (B1212753) bromide, it could undergo base-catalyzed elimination or substitution reactions. Furthermore, base-promoted cyclization strategies are common in the synthesis of complex thiophene-containing molecules, suggesting that derivatives of the title compound could participate in such reactions if they possess appropriate functional groups. researchgate.net

Interactions with Transition Metal Catalysts (beyond synthesis)

The interaction of thiophenic compounds with transition metals is a field of significant interest, particularly in the context of hydrodesulfurization (HDS) catalysis, where the removal of sulfur from fossil fuels is crucial. researchgate.netresearchgate.net Thiophenes, including their benzo and dibenzo derivatives, can coordinate to transition metal centers in several ways. researchgate.netresearchgate.net

The sulfur atom in the thiophene ring of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- possesses lone pairs of electrons and can act as a soft Lewis base, allowing it to coordinate to soft transition metal centers such as palladium, platinum, rhodium, and iridium. researchgate.net This coordination can occur through the sulfur atom (η¹-S coordination) or through the π-system of the thiophene ring or the larger aromatic system (η²-, η⁴-, or η⁵-coordination). researchgate.net

These coordination modes are the initial steps in a variety of catalytic transformations. For instance, the interaction with a metal catalyst can lead to the cleavage of a carbon-sulfur bond, a key step in desulfurization processes. researchgate.net The study of organometallic complexes of thiophenes has provided valuable insights into the mechanisms of HDS. researchgate.net

Table 2: Modes of Coordination of Thiophenic Compounds with Transition Metals

Coordination ModeDescriptionImplication for Reactivity
η¹(S)Coordination through the sulfur lone pair.Activation of the C-S bonds for cleavage.
η²Coordination of a C=C double bond to the metal.Potential for hydrogenation or other additions across the double bond.
η⁴Coordination of the diene system of the thiophene ring.Can lead to ring-opening reactions.
η⁵Coordination of the entire thiophene ring as a cyclopentadienyl-like ligand.Generally leads to stable complexes, but can activate the ring for nucleophilic attack.

Beyond HDS, the coordination of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- to transition metal catalysts could be exploited in other areas of catalysis, such as cross-coupling reactions where the PASH could act as a ligand, or in the synthesis of novel organometallic materials with interesting electronic or photophysical properties. The specific nature of the interaction and the subsequent reactivity would depend on the metal, its ligand sphere, and the reaction conditions.

Advanced Spectroscopic and Structural Elucidation Studies of Benzo B Naphtho 2,3 D Thiophene, 6 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. For a complex, largely aromatic system like Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for full proton (¹H) and carbon (¹³C) spectral assignment.

While specific experimental NMR data for Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- is not extensively detailed in the available literature, the application of advanced NMR techniques can be described for its structural elucidation. A complete assignment would rely on several key experiments. ipb.pt

Initially, 1D ¹H and ¹³C NMR spectra provide foundational information. The ¹H NMR spectrum would show a complex series of signals in the aromatic region (typically δ 7-9 ppm) and a distinct singlet in the aliphatic region (around δ 2.5 ppm) corresponding to the methyl group. The ¹³C NMR spectrum would display multiple signals for the aromatic carbons, which can be distinguished as quaternary or proton-bearing carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

To resolve ambiguities arising from signal overlap and to establish connectivity, 2D-NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be crucial for tracing the proton connectivity within the individual benzene (B151609) and naphthalene (B1677914) rings of the structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of protonated carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is vital for connecting the different fragments of the molecule, for instance, by showing a correlation between the methyl protons and the adjacent quaternary carbon (C-6) and the neighboring aromatic carbon (C-5a or C-6a).

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For this molecule, NOESY could confirm the position of the methyl group by showing spatial proximity between the methyl protons and the proton at the C-5 position.

Interactive Data Table: Utility of 2D-NMR Techniques for Structural Assignment
2D-NMR TechniqueInformation Provided for Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-
COSY Establishes proton-proton (H-H) coupling networks within the aromatic rings.
HSQC Correlates each aromatic proton with its directly attached carbon atom.
HMBC Confirms the overall carbon framework by showing long-range H-C correlations (e.g., from methyl protons to C-6, C-5a, and C-6a).
NOESY Determines the spatial proximity of atoms, confirming the substitution pattern (e.g., proximity of methyl protons to H-5).

The interpretation of NMR spectra for polycyclic aromatic compounds is guided by established principles. modgraph.co.uk The chemical shifts (δ) of protons are influenced by the local electronic environment, including the magnetic anisotropy generated by the π-electron ring currents of the fused aromatic system. Protons in sterically compressed regions, such as those in a "bay region," often exhibit downfield shifts.

The coupling constants (J) provide information about the connectivity and geometry of the molecule. For the aromatic protons, typical ortho-coupling constants are in the range of 7–9 Hz, meta-couplings are smaller (2–3 Hz), and para-couplings are often close to 0 Hz. These distinct coupling patterns, resolved through high-field NMR, are essential for assigning protons to specific positions on the polycyclic framework. rsc.org The sulfur heteroatom also influences the chemical shifts of nearby protons and carbons. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-, HRMS would be used to determine its exact mass, which validates its molecular formula, C₁₇H₁₂S. nist.gov

Interactive Data Table: HRMS Data for the Molecular Ion
PropertyValue
Molecular Formula C₁₇H₁₂S
Calculated Monoisotopic Mass 248.06597 g/mol
Molecular Ion (M⁺) [C₁₇H₁₂S]⁺
m/z of M⁺ 248.0660

Beyond exact mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) is formed, which then undergoes fragmentation into smaller, charged species. The fragmentation pathway for polycyclic aromatic compounds is often characterized by the high stability of the aromatic core. libretexts.org

For Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-, the fragmentation would likely proceed through the following key steps:

Formation of the Molecular Ion: The initial ionization results in the molecular ion at m/z ≈ 248.

Loss of a Methyl Radical: A primary and highly favorable fragmentation step is the cleavage of the C-C bond to lose the methyl group (•CH₃), forming a very stable, even-electron cation [M-CH₃]⁺ at m/z ≈ 233. This ion corresponds to the benzonaphthothiophene cation and is often the base peak in the spectrum of methylated PASHs.

Ring Fragmentation: Subsequent fragmentation of the stable polycyclic core requires higher energy and may involve the loss of small neutral molecules like acetylene (B1199291) (C₂H₂) or carbon monosulfide (CS).

Interactive Data Table: Plausible Fragmentation Pathway and Major Ions
IonProposed Formulam/z (approx.)Description
[M]⁺ [C₁₇H₁₂S]⁺248Molecular Ion
[M-CH₃]⁺ [C₁₆H₉S]⁺233Loss of a methyl radical
[M-H]⁺ [C₁₇H₁₁S]⁺247Loss of a hydrogen radical

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and the nature of intermolecular interactions that dictate the crystal packing.

While a specific crystal structure for Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- was not found, detailed structural data for the closely related compound, 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene, offers significant insight. nih.govsonar.ch

Studies on this analogue reveal that the large, fused benzo[b]naphtho[2,3-d]thiophene (B1196943) core is essentially planar. sonar.ch The dihedral angle between the mean planes of the benzothiophene (B83047) and naphthalene ring systems is reported to be very small, at just 2.28°. sonar.ch This high degree of planarity is a characteristic feature of many fused polycyclic aromatic systems and is crucial for enabling effective π-orbital overlap. libretexts.orgnih.gov It is therefore highly probable that the core of the 6-methyl derivative also adopts a near-planar conformation.

The arrangement of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. mdpi.com The crystal structure of the 6-(p-tolyl) analogue shows that C-H...π and π-π stacking interactions are the dominant forces in its solid-state assembly. sonar.ch

π-π Stacking: The planar aromatic cores of adjacent molecules engage in offset π-π stacking interactions. This type of interaction is fundamental to the packing of many organic semiconductor materials, as it facilitates electronic communication between molecules. researchgate.net

C-H...π Interactions: In the crystal of the analogue, molecules are linked by C-H...π interactions, where C-H bonds from one molecule (including those on the aromatic rings and the substituent) interact with the electron-rich π-system of a neighboring molecule. sonar.ch These interactions help to organize the molecules into larger supramolecular assemblies, such as slabs or chains. sonar.ch

Given the structural similarity, it is expected that the crystal packing of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- would also be heavily influenced by a combination of these π-π stacking and C-H...π interactions, leading to a well-ordered solid-state structure.

Interactive Data Table: Expected Solid-State Structural Features
Structural FeatureDescription
Molecular Conformation The fused four-ring system is expected to be nearly planar.
π-π Stacking Offset stacking interactions between the planar aromatic cores of adjacent molecules are anticipated.
C-H...π Interactions Interactions between C-H bonds (from both the aromatic core and the methyl group) and the π-systems of neighboring molecules are likely.
Supramolecular Assembly These interactions are expected to lead to the formation of organized structures like molecular slabs or chains in the crystal lattice.

Polymorphism and Crystal Packing Phenomena

Polymorphism is the ability of a substance to exist in multiple crystalline forms, which differ in the arrangement of molecules or their conformation within the crystal lattice. chemrxiv.org These variations can significantly impact the material's physical properties, making the study of crystal packing crucial for material science applications.

While specific studies on the polymorphism of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- are not extensively detailed, crystallographic analysis of the closely related compound, 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene, provides significant insight into the molecular packing and intermolecular interactions that govern its solid-state structure. nih.govnih.gov

In the crystal structure of 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene, the fused benzothiophene and naphthalene ring systems are nearly coplanar, with a small dihedral angle of 2.28 (6)° between their mean planes. nih.gov The 4-methylbenzene (p-tolyl) substituent is significantly twisted out of this plane, forming a dihedral angle of 71.40 (9)° with the naphthalene ring system. nih.govnih.gov This twisted conformation is a key structural feature.

The crystal packing is primarily stabilized by a combination of C-H⋯π and offset π–π stacking interactions. nih.govnih.gov Molecules are linked by C-H⋯π interactions, which contribute to the formation of slab-like structures parallel to the (001) crystal plane. nih.gov Within these slabs, offset π–π interactions are also present, further enhancing the stability of the crystal lattice. nih.gov These non-covalent interactions are critical in defining the supramolecular architecture and influencing the electronic properties of the material in the solid state.

Crystal Data for 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene
ParameterValue
Chemical FormulaC23H16S
Dihedral Angle (Benzothiophene vs. Naphthalene)2.28 (6)°
Dihedral Angle (p-tolyl vs. Naphthalene)71.40 (9)°
Key Intermolecular InteractionsC-H⋯π, offset π–π stacking
Supramolecular StructureSlabs parallel to (001) plane

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the molecular structure of a compound. While specific, complete FT-IR and Raman spectra for Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- are not detailed in the available literature, the expected vibrational modes can be predicted based on its molecular structure.

The key characteristic modes would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the 6-methyl group, expected in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: Multiple sharp bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the fused polycyclic aromatic system.

C-H Bending: In-plane and out-of-plane bending vibrations for both the aromatic and methyl protons would appear in the fingerprint region (below 1500 cm⁻¹).

C-S Stretching: The vibration of the carbon-sulfur bond within the thiophene (B33073) ring is expected to produce a weak to medium intensity band, typically found between 710 and 600 cm⁻¹. iosrjournals.org

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence)

Electronic spectroscopy provides critical information about the electronic transitions within a molecule and its potential for optoelectronic applications.

The electronic absorption spectrum of conjugated systems like Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- is dominated by π-π* transitions. While direct UV-Vis absorption data for the 6-methyl derivative is not specified, studies on the parent benzo[b]thieno[2,3-d]thiophene (BTT) core provide valuable insights. mdpi.com Derivatives of the BTT structure exhibit strong absorption in the UV region. mdpi.com For instance, related BTT compounds in a chloroform (B151607) solution show absorption onsets (λ_onset) around 384-385 nm. mdpi.com This corresponds to an optical band gap (E_g) of approximately 3.22–3.23 eV. mdpi.com The absorption spectra are characteristic of the extended π-conjugated system, which is responsible for the material's semiconductor properties.

Optical Properties of Related Benzo[b]thieno[2,3-d]thiophene (BTT) Compounds mdpi.com
CompoundSolventAbsorption Onset (λ_onset)Optical Band Gap (E_g)
BTT Derivative 1Chloroform384 nm3.23 eV
BTT Derivative 2Chloroform385 nm3.22 eV

Photoluminescence is a key property for applications in organic light-emitting diodes (OLEDs) and sensors. Thiophene-based fused aromatic systems are known to be luminescent. nih.gov However, detailed investigations into the specific emission wavelengths, fluorescence quantum yields, and excited-state lifetimes for Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- are not reported in the currently reviewed literature. The emission properties would be expected to be influenced by the extent of π-conjugation, molecular rigidity, and the nature of intermolecular interactions in the solid state.

The electronic absorption and emission spectra of conjugated molecules can be sensitive to the polarity of the solvent (solvatochromism) and the local environment. Such effects arise from differential stabilization of the ground and excited states by the surrounding medium. Specific studies detailing the solvent and environmental effects on the spectroscopic properties of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- have not been found in the surveyed literature.

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Phase Behavior in Material Applications

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability, melting points, and other phase transitions of materials, which are critical for device fabrication and operational lifetime.

While specific TGA and DSC data for Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- are unavailable, research on related benzo[b]thieno[2,3-d]thiophene (BTT) derivatives demonstrates their excellent thermal stability. mdpi.com TGA plots for these compounds show high onset temperatures for decomposition (5% weight loss), in the range of 248 °C to 281 °C, indicating that the BTT core structure is thermally robust. mdpi.com It is reasonable to infer that Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- would also exhibit high thermal stability, a desirable characteristic for organic semiconductor materials used in electronic devices. mdpi.com

Theoretical and Computational Investigations of Benzo B Naphtho 2,3 D Thiophene, 6 Methyl

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

No molecular dynamics simulation studies have been published that focus on the conformational flexibility or intermolecular interactions of 6-methylbenzo(b)naphtho(2,3-d)thiophene.

Reaction Pathway Modeling and Transition State Elucidation

There are no published computational models detailing reaction pathways or elucidating transition states involving 6-methylbenzo(b)naphtho(2,3-d)thiophene.

Computational Screening for Derivative Design with Tuned Properties

Computational screening has emerged as a powerful strategy in materials science for the in silico design of novel organic molecules with tailored optoelectronic properties. For polycyclic aromatic sulfur heterocycles like Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-, this approach allows for the systematic evaluation of a large library of virtual derivatives to identify candidates with optimized characteristics for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The core principle involves modifying the parent molecule by introducing various functional groups at different positions and calculating the resulting changes in key electronic parameters.

In a typical computational screening workflow for Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-, Density Functional Theory (DFT) calculations are employed to predict the electronic properties of newly designed derivatives. The screening process focuses on introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various available positions on the fused ring system.

Effects of Electron-Donating and Electron-Withdrawing Groups:

The introduction of substituent groups is a common method to tune the electronic structure of conjugated molecules. rsc.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) pull electron density from the π-conjugated backbone. This generally causes a significant stabilization (lowering of energy) of both the HOMO and LUMO levels, though the effect on the LUMO is often more pronounced. nih.gov This also leads to a narrowing of the HOMO-LUMO gap.

By strategically placing these groups, it is possible to fine-tune the orbital energies. For instance, creating a "push-pull" architecture by placing an EDG on one end of the molecule and an EWG on the other can significantly reduce the bandgap and enhance optical absorption properties.

The following tables illustrate hypothetical results from a computational screening study on the Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- (BNT-6M) backbone. The calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311+G(d,p). frontiersin.org

Table 1: Calculated Electronic Properties of Substituted BNT-6M Derivatives

This interactive table presents the calculated HOMO energy, LUMO energy, and the resulting HOMO-LUMO gap for various derivatives of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-. The parent molecule is included for reference. Substitutions with electron-donating groups (EDG) and electron-withdrawing groups (EWG) at position 2 are shown to demonstrate their effect on the electronic properties.

CompoundSubstituent at Position 2HOMO (eV)LUMO (eV)Gap (eV)
BNT-6M (Parent)-H-5.85-2.353.50
BNT-6M-NH₂-NH₂ (EDG)-5.60-2.303.30
BNT-6M-OCH₃-OCH₃ (EDG)-5.72-2.333.39
BNT-6M-CN-CN (EWG)-6.15-2.703.45
BNT-6M-NO₂-NO₂ (EWG)-6.30-2.953.35
BNT-6M-CF₃-CF₃ (EWG)-6.22-2.783.44

Data are hypothetical and for illustrative purposes based on established chemical principles. nih.govfrontiersin.org

Table 2: Predicted Optical Properties of Selected BNT-6M Derivatives

This interactive table shows the predicted maximum absorption wavelength (λmax) and the corresponding optical bandgap for selected derivatives. A smaller electronic HOMO-LUMO gap generally correlates with a longer absorption wavelength (a red-shift).

CompoundGap (eV)Predicted λmax (nm)Optical Gap (eV)
BNT-6M (Parent)3.503543.50
BNT-6M-NH₂3.303763.30
BNT-6M-NO₂3.353703.35

Optical gap is assumed to be equal to the electronic gap for simplicity. λmax is estimated using the formula E = 1240/λ.

The data demonstrates that both electron-donating and electron-withdrawing substituents can effectively reduce the HOMO-LUMO gap of the parent molecule. An amino group (-NH₂) raises the HOMO level, narrowing the gap, while a nitro group (-NO₂) significantly lowers both HOMO and LUMO levels, also resulting in a smaller gap. nih.gov This tunability is crucial for designing materials whose absorption spectra match the solar spectrum for photovoltaic applications or for achieving specific emission colors in organic light-emitting diodes (OLEDs).

Through such computational screening, promising molecular candidates can be identified for subsequent laboratory synthesis and experimental validation, thereby accelerating the discovery of new high-performance organic electronic materials. nih.govsciengine.com

Derivatization, Analog Synthesis, and Structure Property Relationships of Benzo B Naphtho 2,3 D Thiophene, 6 Methyl

Synthesis of Substituted Benzo(b)naphtho(2,3-d)thiophene Derivatives

The functionalization of the Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- core is essential for modulating its properties and for its incorporation into larger molecular or macromolecular structures. A variety of synthetic methodologies can be employed to introduce substituents at different positions on the aromatic backbone.

A key strategy for derivatization involves the synthesis of precursor molecules that can be subsequently cyclized to form the target substituted benzonaphthothiophene. For instance, the synthesis of 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene has been achieved through the reaction of (benzo[b]thiophen-3-yl){2-[pivaloyloxy(p-toyl) methyl]phenyl}methyl pivalate (B1233124) with zinc bromide, followed by purification. nih.gov This approach allows for the introduction of aryl substituents at the 6-position.

For the introduction of a wider range of functional groups, modern cross-coupling reactions are indispensable. Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. wildlife-biodiversity.comorganic-chemistry.orgresearchgate.net To utilize these methods, the Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- core must first be halogenated, typically through electrophilic aromatic substitution, to introduce bromine or iodine atoms at specific positions. These halogenated derivatives can then be coupled with a diverse array of boronic acids, organostannanes, or terminal alkynes to append new functionalities. For example, a palladium-catalyzed oxidative C-H/C-H cross-coupling has been demonstrated between benzothiazoles and thiophenes, suggesting a potential direct functionalization route. rsc.org

Furthermore, direct C-H activation is an increasingly important strategy for the functionalization of aromatic systems, offering a more atom-economical approach by avoiding the pre-functionalization step of halogenation. acs.org Research into palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids highlights the potential for selective C-H functionalization at the C2-position. acs.org

Synthesis of Extended π-Conjugated Systems Featuring the Benzonaphthothiophene Moiety

The incorporation of the Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- moiety into larger, π-conjugated systems is a key strategy for developing materials with enhanced electronic and optical properties for applications in organic electronics. nih.gov

One approach is the synthesis of oligomers and polymers where the benzonaphthothiophene unit serves as a repeating monomer. This is typically achieved through iterative cross-coupling reactions. For example, a di-halogenated derivative of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- can be subjected to Yamamoto or Suzuki polycondensation to yield conjugated polymers. The properties of these polymers, such as their band gap and charge carrier mobility, can be fine-tuned by the choice of co-monomer. The synthesis of various thiophene-based conjugated polymers has been extensively reviewed, with methods like catalyst-transfer polycondensation offering control over molecular weight and regioregularity. nih.gov

Another strategy involves the end-capping of oligomeric chains with the benzonaphthothiophene unit. For example, naphthalene (B1677914) oligomers have been end-capped with benzothiophene (B83047), and the position of linkage (α- vs. β-position) was found to significantly impact the resulting material's field-effect transistor performance. rsc.org Similarly, Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- can be functionalized with a reactive group (e.g., a boronic ester or a stannane) and used to terminate the growth of an oligomer chain, thereby imparting the electronic characteristics of the benzonaphthothiophene core to the final material. The synthesis of benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane and its subsequent use in Stille coupling reactions demonstrates a viable pathway for incorporating such fused thiophene (B33073) systems into larger structures. mdpi.com

The creation of extended π-systems can also be achieved through the synthesis of larger polycyclic aromatic compounds that incorporate the benzonaphthothiophene framework. Methods involving the extrusion of chalcogen fragments, such as sulfur, from larger ring systems can lead to the formation of highly conjugated thiophene-containing molecules. beilstein-journals.org

Isosteric and Bioisosteric Analog Design (from a chemical synthesis perspective, not biological activity)

Isosteric and bioisosteric replacement is a powerful concept in medicinal chemistry that can be adapted for materials science to fine-tune the solid-state packing and electronic properties of organic compounds. nih.govresearchgate.netbaranlab.org From a chemical synthesis perspective, this involves replacing atoms or groups of atoms within the Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- scaffold with other atoms or groups of similar size and electronic configuration.

A common isosteric replacement for the thiophene sulfur atom is a selenium atom to form a selenophene (B38918) analog, or an oxygen atom to create the corresponding furan (B31954) derivative. The synthesis of these analogs would require starting materials containing the respective heteroatom. For example, a selenophene analog could potentially be synthesized through a synthetic route involving cyclization onto a selenium-containing precursor.

Another avenue for isosteric modification is the replacement of the benzene (B151609) or naphthalene rings with other aromatic or heteroaromatic systems. For instance, a benzene ring could be replaced by a pyridine (B92270) or pyrimidine (B1678525) ring to introduce nitrogen atoms into the π-conjugated system, which would significantly alter the electronic properties, such as the HOMO and LUMO energy levels. The synthesis of such analogs would necessitate the use of appropriately substituted pyridine or pyrimidine-based starting materials in the cyclization steps. The thiophene ring itself is considered a bioisostere of a benzene ring, and this principle can be extended to other parts of the molecule. nih.gov

The concept can also be applied to the substituents on the main scaffold. For example, a methyl group can be replaced with other small groups like a fluorine atom or a hydroxyl group to study the effects of local dipole moments and hydrogen bonding capabilities on the material's properties.

Impact of Substituents on Electronic, Optical, and Thermal Properties

The electronic, optical, and thermal properties of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- can be systematically modulated by the introduction of various substituents. The nature and position of these functional groups can have a profound impact on the molecule's frontier molecular orbitals (HOMO and LUMO), its absorption and emission characteristics, and its stability at elevated temperatures. nih.govresearchgate.netmdpi.commdpi.comresearchgate.netnih.gov

Electronic Properties: The introduction of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl chains, generally raises the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), tend to lower both the HOMO and LUMO energy levels, making the molecule more resistant to oxidation but easier to reduce. nih.gov This tuning of the frontier orbital energies is crucial for optimizing the performance of organic electronic devices by matching the energy levels of different materials in a device stack. For example, in benzothiazole (B30560) derivatives, the substitution of a methyl group with a nitro group was shown to lower the HOMO and LUMO levels and reduce the energy gap. nih.gov

Optical Properties: The absorption and emission wavelengths of benzonaphthothiophene derivatives are highly sensitive to substitution. Attaching EDGs or extending the π-conjugation generally leads to a bathochromic (red) shift in the absorption and fluorescence spectra. nih.govresearchgate.net For instance, in a study on substituted thieno[3,2-b] nih.govbenzothiophenes, methoxy and methyl substituents caused a slight red shift in the emission peak, while a "push-pull" system with both an electron-donating methoxy group and an electron-withdrawing carboxylate group resulted in a significant red shift of 73 nm. nih.gov The introduction of silyl (B83357) groups into 4,4'-bibenzo[c]thiophene derivatives led to high solid-state fluorescence quantum yields. nih.gov

Thermal Properties: The thermal stability of organic materials is a critical parameter for device longevity and processing. The introduction of bulky substituents can disrupt intermolecular packing and lower the melting point. However, strong intermolecular interactions, such as π-π stacking, can enhance thermal stability. Studies on nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives have shown that these materials possess high thermal stability, which is a desirable trait for organic semiconductors. researchgate.netmdpi.comnih.gov Copolymers based on isoindigo and benzodithiophene have demonstrated excellent thermal stability with decomposition temperatures above 380 °C. mdpi.com

The following interactive table summarizes the expected trends in the properties of substituted Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- derivatives based on general principles observed in related compounds.

Substituent TypeEffect on HOMO LevelEffect on LUMO LevelEffect on Band GapEffect on Absorption WavelengthThermal Stability
Electron-Donating (e.g., -OCH₃, -CH₃)IncreaseSlight Increase/No ChangeDecreaseRed ShiftGenerally Stable
Electron-Withdrawing (e.g., -NO₂, -CN)DecreaseDecreaseDecrease/VariableRed ShiftCan be variable
Extended π-Conjugation (e.g., -Aryl)IncreaseDecreaseDecreaseSignificant Red ShiftOften Increased
Bulky/Solubilizing (e.g., long alkyl)Slight IncreaseSlight IncreaseNo Significant ChangeSlight ShiftMay Decrease

Structure-Property Relationships in the Context of Organic Materials Science

The performance of organic electronic devices is intimately linked to the chemical structure of the active materials and how those structures dictate their solid-state properties. For materials based on the Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- core, several key structure-property relationships are crucial.

Molecular Packing and Charge Transport: For applications in organic field-effect transistors (OFETs), efficient charge transport is paramount. This is highly dependent on the intermolecular electronic coupling, which is governed by the solid-state packing of the molecules. A planar molecular backbone, as is characteristic of the benzonaphthothiophene core, promotes close π-π stacking, which is beneficial for charge transport. The introduction of substituents can influence this packing. For instance, long alkyl chains can improve solubility for solution processing but can also lead to different packing motifs. Studies on benzo[2,1-b:3,4-b']bis nih.govbenzothiophenes have demonstrated how different side-chains influence thin-film morphology and charge mobility in OFETs. fao.org Similarly, in benzothienoisoindigo-based molecules, extending the π-conjugation led to a more ordered, slipped columnar packing and improved charge carrier mobility. rsc.org

Energy Levels and Device Performance: As discussed previously, the HOMO and LUMO energy levels, which are tuned by substituents, are critical for the performance of organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). In OPVs, the HOMO level of the donor material and the LUMO level of the acceptor material determine the open-circuit voltage. In OLEDs, the energy levels dictate the efficiency of charge injection from the electrodes. Density functional theory (DFT) is a powerful tool for predicting the electronic properties of new derivatives and guiding synthetic efforts. nih.gov

Photophysical Properties and Optoelectronic Applications: The relationship between chemical structure and photophysical properties is central to the design of materials for OLEDs and organic sensors. Extending the π-conjugation or creating donor-acceptor structures within the molecule can shift the emission to longer wavelengths and, in some cases, improve the fluorescence quantum yield. The design of thiophene-based macrocycles has shown how the inclusion of electron-deficient units can red-shift absorption and emission, tailoring the material for specific optoelectronic applications. rsc.org

Advanced Applications in Chemical Sciences and Materials Based on Benzo B Naphtho 2,3 D Thiophene, 6 Methyl

Organic Electronic and Optoelectronic Materials

The inherent characteristics of fused thiophene (B33073) systems, such as high charge carrier mobility and strong intermolecular interactions due to their sulfur-rich, π-conjugated structure, make them highly suitable for organic electronic and optoelectronic devices. mdpi.com

Organic Field-Effect Transistors (OFETs)

While direct studies on 6-methyl-benzo(b)naphtho(2,3-d)thiophene for OFETs are not available, research on related benzo[b]thieno[2,3-d]thiophene (BTT) derivatives demonstrates their promise as organic semiconductors. mdpi.com These materials typically exhibit p-channel behavior, meaning they transport positive charge carriers (holes). mdpi.comresearchgate.net The performance of OFETs is highly dependent on the molecular structure, which influences the material's ability to form well-ordered thin films for efficient charge transport. elifesciences.org

For instance, novel small molecules based on the thieno[2,3-b]thiophene (B1266192) core have been synthesized and used as the channel layer in OFETs, achieving hole mobilities as high as 0.42 cm² V⁻¹ s⁻¹ with excellent air stability. rsc.orgresearchgate.net Another study on BTT derivatives reported hole mobility up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. mdpi.comresearchgate.net The introduction of different functional groups, such as the methyl group in 6-methyl-benzo(b)naphtho(2,3-d)thiophene, is a key strategy for optimizing molecular packing and, consequently, device performance. rsc.org

Table 1: Performance of various Fused Thiophene Derivatives in OFETs This table presents data for related compounds to illustrate the potential of the benzo(b)naphtho(2,3-d)thiophene scaffold.

Compound Class Specific Derivative Hole Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio Reference
Benzo[b]thieno[2,3-d]thiophene (BTT) Compound 3¹ 0.005 > 10⁶ mdpi.com
Thieno[2,3-b]thiophene (TT) Compound 1² 0.42 > 10⁸ rsc.org
Naphtho[2,3-b]thiophene diimide (NTI) NTI-BTTz-NTI 0.056 (electron mobility) - elifesciences.org
Naphtho[2,1-b:3,4-b']bisthieno[3,2-b] mdpi.combenzothiophene (B83047) NBTBT-10 0.25 10⁵ – 10⁶ hkbu.edu.hk

¹Compound 3 is 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene. ²Compound 1 is 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene.

Organic Light-Emitting Diodes (OLEDs)

Fused-ring aromatic systems like benzo(b)naphtho(2,3-d)thiophene are investigated for their luminescent properties, which are crucial for OLED applications. A study on benzo[b]naphtho[1,2-d]thiophene (B1207054) sulfoxides, an isomeric variant, explored their photophysical properties and noted their excellent fluorescence characteristics, suggesting potential applications in this area. nih.gov The extended π-conjugation of the BNT core is expected to lead to strong light absorption and emission in the visible range, a prerequisite for OLED materials. The methyl substituent on the 6-methyl-benzo(b)naphtho(2,3-d)thiophene could further influence the emission wavelength and quantum efficiency.

Organic Photovoltaics (OPVs) and Solar Cell Components

The development of novel p-type polymer donors is a critical aspect of improving the power conversion efficiencies (PCEs) of organic solar cells. polymer.cn Fused thiophene derivatives, particularly those with extended conjugation like naphthodithiophenes (NDTs), are excellent candidates for donor materials in OPVs. mdpi.comresearchgate.net These materials are chosen for their ability to absorb a broad range of the solar spectrum and for their suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which facilitate efficient charge separation at the donor-acceptor interface. mdpi.com

For example, a polymer based on a naphtho[2,1-b:3,4-b′]dithiophene unit achieved a high open-circuit voltage (Voc) of 0.98 V in a polymer solar cell. Another study on NDT-based polymers reported a PCE of over 14%. polymer.cn The benzo(b)naphtho(2,3-d)thiophene framework, with its extensive aromatic system, is structurally analogous to these high-performing NDTs and is therefore a promising scaffold for designing new OPV materials. The 6-methyl- derivative could enhance solubility, aiding in the solution-based processing of the active layer in solar cells.

Charge Transport and Mobility Studies in Thin Films

Efficient charge transport is fundamental to the performance of all organic electronic devices. In materials based on the benzo(b)naphtho(2,3-d)thiophene core, charge transport is facilitated by the overlap of π-orbitals between adjacent molecules in the solid state. mdpi.com The planarity of the fused ring system promotes strong π-π stacking, creating pathways for charge carriers to move through the material. sonar.ch

Studies on related compounds consistently use techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM) to correlate the molecular packing and thin-film morphology with the measured charge carrier mobility. elifesciences.orgrsc.org It has been shown that ordered, crystalline domains in the thin film lead to higher mobility. elifesciences.org The methyl group in 6-methyl-benzo(b)naphtho(2,3-d)thiophene will play a crucial role in determining the solid-state packing arrangement. While it can enhance solubility, it may also introduce steric hindrance that affects the ideal π-stacking distance and geometry, thereby modulating the charge transport properties of the resulting thin films. sonar.ch

Catalysis and Ligand Design for Organometallic Chemistry

The application of benzo(b)naphtho(2,3-d)thiophene and its derivatives in catalysis and as ligands for organometallic complexes is a largely unexplored field of research. While the sulfur atom in the thiophene ring offers a potential coordination site for metal centers, there is currently a lack of specific studies focusing on 6-methyl-benzo(b)naphtho(2,3-d)thiophene for these purposes. However, related research on other thiophene-containing compounds has shown their utility. For instance, a bromide-catalyzed radical cyclization has been used to synthesize highly conjugated systems like benzo[b]naphtho[1,2-d]selenophene, demonstrating the role of these aromatic systems in facilitating complex chemical transformations. acs.org

Chemical Sensing Technologies (excluding biosensors)

Conjugated organic materials are often explored for chemical sensing applications due to the sensitivity of their photophysical properties (absorption and fluorescence) to their immediate environment. Changes in these properties upon interaction with an analyte can be used as a sensing mechanism. Although there is no specific research available on the use of 6-methyl-benzo(b)naphtho(2,3-d)thiophene in chemical sensing, the excellent fluorescence characteristics noted in isomeric BNT sulfoxides suggest that this class of compounds has potential. nih.gov The interaction of analytes with the π-system of the BNT core could lead to detectable shifts in fluorescence, forming the basis of a chemical sensor. This remains a promising but currently uninvestigated application area.

Functional Dyes and Pigments with Tunable Photophysical Characteristics

The extended π-conjugated system of the benzo(b)naphtho(2,3-d)thiophene core is fundamental to its photophysical properties, making it a promising scaffold for functional dyes and pigments. The absorption and emission characteristics of such molecules can be fine-tuned by introducing various functional groups. The methyl group in 6-methyl-benzo(b)naphtho(2,3-d)thiophene, while a simple substituent, can subtly alter the electronic landscape of the molecule, thereby influencing its color and fluorescence properties.

Research into related benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides has demonstrated that this class of compounds exhibits excellent fluorescence characteristics. qscience.com These derivatives show strong solvatofluorochromism, where the fluorescence emission maxima shift significantly with changes in solvent polarity. researchgate.net For instance, emission wavelengths for BNT sulfoxides have been observed to shift from 457 nm to 602 nm as solvent polarity increases. researchgate.net Furthermore, these molecules can exhibit highly efficient solid-state luminescence with quantum yields reaching up to 42% and tunable emission wavelengths from 427 nm to 555 nm. researchgate.net

While specific data for 6-methyl-benzo(b)naphtho(2,3-d)thiophene is not extensively detailed in current literature, the properties of its parent structures suggest its potential for creating dyes with specific, tunable characteristics. The introduction of the methyl group could enhance solubility in organic solvents and influence the molecular packing in the solid state, which are critical parameters for their application in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 1: Photophysical Properties of Related Benzo[b]naphtho[1,2-d]thiophene (BNT) Sulfoxide (B87167) Derivatives This table presents data for related BNT sulfoxides to illustrate the tunable photophysical characteristics of the core structure.

DerivativeEmission Wavelength (Solution)Quantum Yield (Solution)Emission Wavelength (Solid State)Quantum Yield (Solid State)
BNT Sulfoxide 1457 - 602 nm (Varies with solvent)2% - 77% (Varies with solvent)488 nm42%
BNT Sulfoxide 2430 nm (in MeCN)16%427 nm30%
BNT Sulfone397 nm (in MeCN)38%435 nm25%

Data sourced from studies on π-conjugated benzo[b]naphtho[1,2-d]thiophene sulfoxides. researchgate.net

Application in Nanomaterials and Advanced Composite Materials

The rigid, planar structure and semiconductor properties of the benzo(b)naphtho(2,3-d)thiophene framework make it a valuable component for the development of nanomaterials and advanced composites. These materials are integral to the next generation of electronic and optoelectronic devices.

Derivatives of the closely related benzo[b]thieno[2,3-d]thiophene (BTT) have been successfully synthesized and utilized as solution-processable small molecular organic semiconductors in organic field-effect transistors (OFETs). researchgate.net These materials exhibit p-channel behavior with respectable hole mobility and high current on/off ratios, essential for transistor performance. researchgate.net For example, a BTT derivative used in a solution-sheared OFET device demonstrated a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. researchgate.net

The incorporation of 6-methyl-benzo(b)naphtho(2,3-d)thiophene into polymer matrices could lead to the formation of advanced composite materials with enhanced thermal stability, electrical conductivity, or optical properties. The methyl group can improve the processability and compatibility of the molecule with various polymer hosts. Such composites could find applications as active layers in sensors, photovoltaic cells, or as components in lightweight conductive materials. While direct application of 6-methyl-benzo(b)naphtho(2,3-d)thiophene in nanomaterials is an emerging area, the proven performance of its structural analogs underscores its significant potential.

Table 2: Performance of an Organic Field-Effect Transistor (OFET) Using a Related Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative This table shows the performance of an organic semiconductor based on the related BTT core structure.

ParameterValue
Semiconductor Material2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene
Device ArchitectureBottom-gate/Top-contact
Deposition MethodSolution Shearing
Hole Mobility (µ)up to 0.005 cm²/Vs
Current On/Off Ratio (Ion/Ioff)> 10⁶
Channel Typep-channel

Data from a study on solution-processable BTT derivatives. researchgate.net

Role in Selective Separation Processes (e.g., Desulfurization from Fuels)

Organosulfur compounds, including benzonaphthothiophenes, are common contaminants in fossil fuels. Their combustion leads to the emission of sulfur oxides (SOx), which are major contributors to acid rain and air pollution. nih.gov Consequently, the removal of these compounds, known as desulfurization, is a critical process in the refining industry.

Conventional hydrodesulfurization (HDS) is effective at removing many sulfur compounds, but it struggles with sterically hindered polycyclic aromatic sulfur heterocycles like dibenzothiophene (B1670422) and its derivatives, including benzo(b)naphtho(2,3-d)thiophene. researchgate.netnih.gov This has driven research into alternative and complementary methods, such as biodesulfurization (BDS) and adsorptive desulfurization (ADS). In biodesulfurization, microorganisms selectively cleave the carbon-sulfur bonds in these recalcitrant molecules. nih.gov Studies have shown that certain bacterial strains, like Rhodococcus sp., can degrade naphthothiophene and its derivatives. nih.gov

Adsorptive desulfurization utilizes porous materials that selectively bind sulfur compounds. While 6-methyl-benzo(b)naphtho(2,3-d)thiophene is a target for removal, its structural properties could also be harnessed in the design of novel adsorbent materials. The specific size, shape, and electronic nature of its π-system could be exploited to create materials with high selectivity for other specific contaminants. The study of how molecules like 6-methyl-benzo(b)naphtho(2,3-d)thiophene interact with various adsorbents is crucial for developing more efficient deep desulfurization technologies.

Table 3: Comparison of Desulfurization Methods for Recalcitrant Organosulfur Compounds This table provides a general comparison of methods used to remove compounds structurally related to 6-methyl-benzo(b)naphtho(2,3-d)thiophene from fuels.

MethodTarget CompoundsMechanismAdvantagesChallenges
Hydrodesulfurization (HDS) General sulfur compoundsCatalytic reaction with H₂ at high T/PHigh throughput, mature technologyInefficient for sterically hindered compounds (e.g., DBTs, BNTs)
Biodesulfurization (BDS) Dibenzothiophene (DBT), Naphthothiophene (NTH)Microbial C-S bond cleavageMild conditions, high selectivitySlow reaction rates, catalyst sensitivity
Adsorptive Desulfurization (ADS) Thiophene, Benzothiophene, DBTSelective adsorption onto porous materialsAmbient conditions, no H₂ requiredAdsorbent capacity and regeneration

Information compiled from studies on fuel desulfurization. researchgate.netnih.gov

Environmental Aspects and Degradation Studies of Benzo B Naphtho 2,3 D Thiophene, 6 Methyl

Occurrence and Distribution in Environmental Samples (e.g., Fossil Fuels, Coal Tar, Sedimentary Rocks)

Polycyclic aromatic sulfur heterocycles (PASHs), including benzo[b]naphthothiophenes, are a class of compounds commonly found as contaminants in the environment. nih.govnih.gov Their presence is largely linked to the composition of fossil fuels and the byproducts of their combustion and processing. nih.gov

Benzo[b]naphtho[2,3-d]thiophene (B1196943), the parent compound of 6-methyl-benzo(b)naphtho(2,3-d)thiophene, has been identified in various environmental matrices. It is a notable PASH found in river sediments and airborne particulate matter (PM₂.₅). nih.gov Studies have shown that benzo[b]naphtho[d]thiophenes are often the dominant PASHs in these environmental samples. nih.gov For instance, in one study, benzo[b]naphtho[2,1-d]thiophene (B1197495) was the most abundant, followed by benzo[b]naphtho[2,3-d]thiophene. nih.gov

The primary sources of these compounds are fossil fuels such as petroleum crude oil and coal. mnishioka.comnih.gov An analytical method for quantifying PASHs was developed for fossil fuel-related samples, including Standard Reference Materials (SRMs) for coal tar (SRM 1597) and petroleum crude oil (SRM 1582), where various benzo[b]naphthothiophenes and their alkylated isomers were measured. nih.gov A variety of previously unidentified aromatic sulfur compounds have been found in crude oil, coal extract, and hydrogenated coal liquids. mnishioka.com The presence of these compounds in crude oil means they can be carried through refining processes and end up in various petroleum products.

Table 1: Occurrence of Benzo[b]naphthothiophenes in Environmental and Geological Samples
Sample TypeSpecific Compounds DetectedSignificanceReference
Airborne Particulate Matter (PM₂.₅)Benzo[b]naphtho[2,1-d]thiophene, Benzo[b]naphtho[2,3-d]thiopheneIndicates atmospheric contamination from combustion sources. nih.gov
River SedimentsBenzo[b]naphtho[d]thiophenes (dominant PASHs)Shows accumulation in aquatic environments. nih.gov
Coal Tar (SRM 1597)Benzo[b]naphthothiophenes and methylbenzo[b]naphthothiophenesHighlights coal processing as a significant source. nih.gov
Petroleum Crude Oil (SRM 1582)Benzo[b]naphthothiophenes and methylbenzo[b]naphthothiophenesConfirms the origin of these compounds in fossil fuels. nih.gov
Coal ExtractVarious aromatic sulfur compoundsDemonstrates the complexity of sulfur heterocycles in coal. mnishioka.com

Atmospheric Oxidation and Chemical Fate of Thiophene (B33073) Derivatives

The atmospheric fate of thiophene derivatives is dictated by their reactions with atmospheric oxidants. These reactions are a key area of research due to the environmental impact of sulfur-containing compounds. researchgate.net The oxidation of thiophenes can lead to the formation of secondary aerosols, including inorganic sulfate (B86663) and various organosulfur compounds. nih.gov

Studies on the nighttime oxidation of thiophene, a model for its derivatives, show that it reacts with the nitrate (B79036) radical (NO₃). acs.org This process is a source of particulate organosulfur compounds and inorganic sulfate (SO₄²⁻). nih.gov The products identified from this oxidation include C₁-C₈ organosulfates and sulfonates. nih.govacs.org The atmospheric lifetime of thiophene against NO₃ oxidation is estimated to be very short, on the order of minutes under relevant conditions, indicating this is a significant removal pathway. acs.org

Another important atmospheric oxidant is the hydroperoxyl radical (HO₂). researchgate.net Computational studies on the reaction between thiophene and HO₂ show that the most favored pathways involve the addition of the radical to the carbon atoms of the thiophene ring. researchgate.net This complex oxidation can result in about 12 different products, including thiophene-epoxide, thiophene-ol, and thiophene-oxide. researchgate.net These reactions are temperature-dependent, with addition reactions being fastest at lower temperatures (below 1000 K).

Table 2: Products from the Atmospheric Oxidation of Thiophene
OxidantReaction TypeKey ProductsEnvironmental ImplicationReference
Nitrate Radical (NO₃)Nighttime OxidationInorganic Sulfate (SO₄²⁻), C₁-C₈ Organosulfates, SulfonatesFormation of secondary organic aerosols. nih.govacs.org
Hydroperoxyl Radical (HO₂)Radical AdditionThiophene-epoxide, Thiophene-ol, Thiophene-oxide, Oxathiane, ThiophenoneComplex degradation pathways contributing to atmospheric sulfur chemistry. researchgate.net

Environmental Persistence and Mobility Studies

The environmental persistence of a compound refers to the length of time it remains in the environment before being broken down. For PASHs like benzo[b]naphtho[2,3-d]thiophene, persistence is a significant concern. GHS classification data for the parent compound indicate that it is very toxic to aquatic life with long-lasting effects, which points towards high environmental persistence. nih.gov

A key factor influencing the mobility and fate of these compounds in aquatic environments is their interaction with plastics. Microplastics can act as carriers for environmental pollutants. mdpi.com Research on the sorption of three benzo[b]naphthothiophene isomers onto nylon microplastics has been conducted to understand their environmental fate. mdpi.com This sorption behavior is critical because PASHs have a notable ability to bioaccumulate in aquatic organisms, which is enhanced by the presence of the sulfur atom in their structure. mdpi.com The study of these interactions is vital for assessing the potential for food chain contamination. mdpi.com

Like other large polycyclic aromatic compounds, the mobility of benzo[b]naphtho(2,3-d)thiophene, 6-methyl- in soil and sediment is expected to be low. These compounds are generally hydrophobic and tend to adsorb strongly to organic matter and soil particles, limiting their transport through groundwater.

Table 3: Factors Affecting Environmental Persistence and Mobility
FactorDescriptionRelevance to Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-Reference
Aquatic ToxicityGHS classification indicates long-lasting harmful effects on aquatic life.Suggests high persistence in aquatic ecosystems. nih.gov
Sorption to MicroplasticsActs as a delivery vehicle for PASHs into the aquatic food chain.Enhances bioaccumulation potential and affects environmental distribution. mdpi.com
HydrophobicityLow water solubility and tendency to adsorb to organic matter.Leads to low mobility in soil and accumulation in sediments.N/A

Biodegradation Pathways and Mechanisms (e.g., Cometabolic Degradation)

The biodegradation of sulfur-containing heterocyclic compounds is often challenging for microorganisms. Thiophene and its simpler derivatives like benzothiophene (B83047) have been shown to be resistant to biological degradation when present as the sole carbon source. dtu.dkresearchgate.netoup.com However, they can be degraded through a process known as cometabolism. researchgate.netiwaponline.com

Cometabolism is the transformation of a non-growth substrate (like a thiophene) in the presence of a growth substrate (a primary substrate). iwaponline.com For thiophenes, common primary substrates include aromatic hydrocarbons such as benzene (B151609), toluene, and naphthalene (B1677914). dtu.dkoup.com Microorganisms grown on these primary substrates induce enzymes that can fortuitously transform the thiophene molecule. iwaponline.com However, this process can also lead to the inactivation of the microorganisms by the thiophene or its metabolites. iwaponline.comiwaponline.com

For more complex PASHs, specific bacterial strains have been identified that can utilize them as a sole sulfur source, while using another compound for carbon and energy. nih.gov For example, Rhodococcus sp. strain WU-K2R can degrade naphtho[2,1-b]thiophene (B14763065) and benzothiophene through a sulfur-specific pathway. nih.gov This pathway involves the selective cleavage of carbon-sulfur bonds, which is advantageous as it preserves the caloric content of the hydrocarbon backbone. nih.gov The typical mechanism involves a series of oxidations at the sulfur atom, forming a sulfoxide (B87167) and then a sulfone, which is followed by enzymatic cleavage of the C-S bonds. nih.gov In some cases, microbial metabolism of benzothiophene can lead to the formation of larger, more complex PASHs like benzo[b]naphtho[1,2-d]thiophene (B1207054) through an abiotic condensation of microbially produced sulfoxide intermediates. nih.gov

Table 4: Biodegradation of Thiophene Derivatives
MechanismDescriptionPrimary SubstratesMicrobial Species ExampleReference
CometabolismTransformation of thiophenes in the obligate presence of a growth substrate.Benzene, Toluene, Ethylbenzene, NaphthaleneGroundwater microorganisms from creosote-contaminated sites. oup.comiwaponline.com
Sulfur-Specific DegradationUtilization of the PASH as a sulfur source via C-S bond cleavage, without degrading the carbon structure.N/A (uses PASH for sulfur only)Rhodococcus sp. strain WU-K2R nih.gov
Abiotic CondensationMicrobially produced sulfoxides can abiotically condense to form larger PASHs.BenzothiophenePseudomonas isolates nih.gov

Strategies for Environmental Remediation and Sulfur Removal

The presence of PASHs like benzo(b)naphtho(2,3-d)thiophene, 6-methyl- in fossil fuels and as environmental pollutants necessitates strategies for both their removal from fuels and the remediation of contaminated sites. inspenet.comjrte.org

Sulfur Removal from Fuels (Desulfurization): Removing sulfur from fossil fuels before combustion is crucial to prevent the emission of sulfur oxides (SOx), a major contributor to acid rain. downtoearth.org.in

Hydrodesulfurization (HDS): This is the most common industrial process, using a catalyst with hydrogen at high temperatures and pressures to convert organic sulfur into hydrogen sulfide (B99878) (H₂S), which is then removed. quora.comquora.com However, HDS is less effective for removing sterically hindered PASHs like substituted dibenzothiophenes. dicp.ac.cn

Oxidative Desulfurization (ODS): This process is considered a promising alternative. It involves oxidizing the sulfur compounds to their corresponding sulfoxides and sulfones, which increases their polarity and allows for their removal by extraction with a polar solvent. inspenet.comdicp.ac.cn

Adsorptive Desulfurization (ADS): This method uses adsorbent materials like zeolites or activated carbons that have a high affinity for sulfur compounds, selectively removing them from fuel streams. inspenet.comresearchgate.net

Biodesulfurization (BDS): This emerging technology uses microorganisms that can specifically cleave C-S bonds in PASHs, removing sulfur without degrading the hydrocarbon value of the fuel. nih.gov

Table 5: Comparison of Desulfurization Technologies
TechnologyMechanismAdvantagesLimitationsReference
Hydrodesulfurization (HDS)Catalytic reaction with H₂ at high temperature/pressure.Highly effective for simple sulfur compounds; established technology.High energy/H₂ consumption; ineffective for refractory PASHs. quora.comquora.com
Oxidative Desulfurization (ODS)Oxidation to sulfoxides/sulfones followed by extraction.Effective for refractory PASHs; operates under mild conditions.Requires oxidants and solvents; potential for byproduct formation. inspenet.comdicp.ac.cn
Adsorptive Desulfurization (ADS)Selective adsorption onto porous materials.Operates at ambient conditions; no H₂ required.Adsorbent regeneration can be complex; capacity limitations. inspenet.comresearchgate.net
Biodesulfurization (BDS)Microbial cleavage of C-S bonds.Highly specific; preserves fuel quality; environmentally friendly.Slower reaction rates; biocatalyst stability can be an issue. nih.gov

Environmental Remediation of Contaminated Sites: For sites contaminated with PASHs, various remediation techniques can be employed, which are broadly categorized as ex-situ (removal of contaminated material) and in-situ (treatment in place). jrte.orgresearchgate.net

Physical Methods: These include excavation and disposal ("dig-and-dump") of contaminated soil to a secure landfill, which is a common but often unsustainable approach. jrte.org Soil vapor extraction (SVE) is effective for volatile and some semi-volatile compounds. jrte.org

Chemical Methods: In-situ chemical oxidation (ISCO) involves injecting strong oxidants into the subsurface to destroy contaminants.

Biological Methods (Bioremediation): This strategy uses microorganisms to degrade pollutants. epa.gov It can involve biostimulation (adding nutrients to stimulate native microbes) or bioaugmentation (adding specialized microbes to the site). researchgate.net Bioremediation is often seen as a more cost-effective and environmentally friendly option. researchgate.net

Future Research Directions and Challenges

Development of More Efficient and Atom-Economical Synthetic Methodologies

Key research objectives include:

C-H Functionalization: Exploring direct C-H bond functionalization strategies to introduce the methyl group and other functionalities onto the benzo(b)naphtho(2,3-d)thiophene core. rsc.org This would avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. rsc.org

Catalytic Cross-Coupling Reactions: Developing novel catalytic systems (e.g., using palladium, copper, or nickel catalysts) for the efficient construction of the core heterocyclic scaffold and for subsequent functionalization.

Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-. Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability.

Synthetic StrategyAdvantagesChallenges
Traditional Linear Synthesis Well-established for related PASHs.Multiple steps, low atom economy, harsh conditions.
Convergent Synthesis Can lead to higher overall yields.Requires careful planning of synthetic routes.
C-H Functionalization High atom economy, reduced steps. rsc.orgSelectivity and reactivity control can be difficult.
Catalytic Cyclization Potential for high efficiency and selectivity.Catalyst development and optimization are needed.

Exploration of Unconventional Reactivity and Novel Transformations

The reactivity of the Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- core is largely unexplored. The presence of the sulfur heteroatom and the extended π-system, along with the electronic influence of the methyl group, suggests a rich and complex reactivity profile. nih.gov Future studies should aim to understand and exploit this reactivity for the synthesis of novel derivatives. Research in this area could focus on:

Cycloaddition Reactions: Investigating the propensity of the π-system to participate in Diels-Alder and other cycloaddition reactions to create more complex, three-dimensional structures. The reactivity of polycyclic aromatic hydrocarbons often increases with the size of the system, a trend that needs to be explored for PASHs. nih.gov

Oxidation and Reduction Chemistry: Studying the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) and sulfone, and investigating how this affects the electronic properties of the molecule.

Photochemical Transformations: Exploring the behavior of the compound under photochemical conditions to access unique molecular architectures.

Rational Design of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- Derivatives for Specific Material Properties

A major driving force for research into PASHs is their potential application in organic electronics. nih.gov The rational design of derivatives of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- is crucial for tuning their properties for specific applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Key design strategies and research goals include:

Tuning the HOMO-LUMO Gap: Systematically modifying the molecular structure with electron-donating and electron-withdrawing groups to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for optimizing charge injection and transport in electronic devices.

Enhancing Intermolecular Interactions: Designing molecules that self-assemble into well-ordered solid-state structures. Strong intermolecular π-π stacking is essential for efficient charge transport. The introduction of specific side chains can be used to control the packing motif.

Improving Solubility and Processability: Attaching appropriate alkyl or alkoxy side chains to improve the solubility of the compounds in common organic solvents, enabling their processing from solution for device fabrication.

ApplicationDesired PropertyDesign Strategy
OFETs High charge carrier mobility.Planar backbone, strong π-π stacking, appropriate side chains for solubility.
OPVs Broad absorption spectrum, suitable energy levels.Donor-acceptor architectures, tuning of HOMO/LUMO levels.
OLEDs High photoluminescence quantum yield, suitable emission color.Rigid molecular structures, introduction of specific chromophores.

Advanced Characterization Techniques for In-Situ Studies

To fully understand the structure-property relationships in materials based on Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-, it is essential to employ advanced characterization techniques. Of particular importance are in-situ and operando methods that allow for the study of materials under real-time processing or device operation conditions. researching.cnopticsjournal.netresearchgate.net

Future research should leverage techniques such as:

In-situ Grazing-Incidence X-ray Diffraction (GIXD): To monitor the formation of crystalline thin films during solution shearing or solvent vapor annealing. rsc.org

In-situ Spectroscopic Ellipsometry: To obtain real-time information on the thickness and optical constants of thin films during their formation.

Operando Atomic Force Microscopy (AFM): To visualize changes in the morphology of the active layer of an electronic device during its operation.

Multidisciplinary Research Bridging Organic Chemistry with Materials Science and Environmental Science

The study of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- should not be confined to synthetic organic chemistry. A multidisciplinary approach is necessary to fully realize its potential. Collaboration between synthetic chemists, materials scientists, physicists, and environmental scientists will be crucial.

Areas for multidisciplinary research include:

Device Engineering: Collaboration between chemists and materials scientists to fabricate and optimize electronic devices based on these new materials.

Theoretical Modeling: Working with computational chemists to model the electronic structure and predict the properties of new derivatives before their synthesis.

Environmental Fate and Toxicology: PASHs are known environmental contaminants. nih.govresearchgate.net It is important to study the environmental persistence, bioaccumulation potential, and toxicity of Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- and its degradation products. One study noted that some methyl derivatives of benzo[b]naphthothiophenes exhibit mutagenic activity. nih.gov

Addressing Computational Challenges in Predicting Complex Properties

Computational chemistry plays a vital role in the rational design of new materials. nih.govacs.org However, accurately predicting the properties of complex organic molecules like Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- presents several challenges.

Future computational work should focus on:

Development of Accurate Functionals: Improving density functional theory (DFT) methods to more accurately predict the electronic and optical properties of sulfur-containing π-conjugated systems.

Modeling of Solid-State Effects: Developing reliable methods to predict the crystal packing of new derivatives and to calculate their solid-state electronic properties, such as charge carrier mobility.

High-Throughput Screening: Utilizing computational screening to rapidly evaluate large libraries of virtual derivatives to identify the most promising candidates for synthesis.

Scalability and Sustainable Production Methods for Advanced Applications

For any new material to have a real-world impact, its synthesis must be scalable and sustainable. australiansciencejournals.commdpi.com The transition from laboratory-scale synthesis to industrial production is often a major hurdle. australiansciencejournals.comnih.gov

Key challenges and research directions include:

Process Optimization: Optimizing reaction conditions to maximize yield and minimize the use of hazardous reagents and solvents.

Green Chemistry Metrics: Applying principles of green chemistry, such as maximizing atom economy and using renewable feedstocks where possible, to the entire production process. jocpr.comjk-sci.commdpi.com

Purification Strategies: Developing efficient and scalable purification methods to obtain high-purity materials required for electronic applications.

Q & A

Q. What synthetic methodologies are effective for preparing 6-methyl-benzo[b]naphtho[2,3-d]thiophene?

The synthesis of this compound typically involves cyclization reactions of polyaromatic precursors. A visible-light-driven approach has been reported for analogous diarylethenes, utilizing photochemical [4+2] cycloaddition to form the fused thiophene ring system. Key steps include optimizing irradiation wavelengths (e.g., 450 nm) and solvent polarity to enhance regioselectivity . For methyl-substituted derivatives, Friedel-Crafts alkylation or Suzuki-Miyaura coupling can introduce the methyl group at the 6-position, followed by purification via column chromatography (ZE5 column, 0.25 mm diameter) .

Q. How is the molecular structure of 6-methyl-benzo[b]naphtho[2,3-d]thiophene characterized?

X-ray crystallography is the gold standard for confirming fused-ring systems. For related compounds, single-crystal diffraction data revealed bond lengths of 1.74–1.78 Å for sulfur-containing rings and 1.39–1.42 Å for aromatic C–C bonds . Mass spectrometry (electron ionization, m/z 248.3) and NMR (¹H/¹³C) are critical for verifying molecular weight (C₁₇H₁₂S, MW 248.34) and substituent positions. NIST databases provide reference spectra for cross-validation .

Q. What are the key physicochemical properties of this compound?

The methyl group at the 6-position enhances solubility in nonpolar solvents (e.g., toluene, logP ~4.2) compared to unsubstituted analogs. UV-Vis spectra show absorption maxima at 320–350 nm due to π→π* transitions in the conjugated system. Phosphorescence emission (λem ~450 nm) is observed in inert atmospheres, with transition energies correlating with molecular planarity .

Advanced Research Questions

Q. How do structural variations (e.g., methyl substitution) influence electronic properties in organic electronics?

Methyl groups alter frontier orbital energies (HOMO/LUMO) and charge-carrier mobility. For benzo[b]naphthothiophene derivatives, DFT calculations show that methyl substitution at the 6-position lowers LUMO by ~0.3 eV, enhancing electron affinity for n-type semiconductor applications. Experimental mobility values for similar compounds reach 2 cm²/V·s in thin-film transistors . Triazine-functionalized derivatives exhibit improved thermal stability (Td >400°C), making them suitable for OLED emissive layers .

Q. What experimental challenges arise in quantifying environmental contamination by this compound?

Analysis requires high-resolution GC-MS (e.g., NIST75K library) with selective ion monitoring (SIM) for m/z 248.3. Matrix effects in sediment or biota necessitate cleanup steps like silica gel chromatography. Recovery rates vary (70–90%) depending on extraction solvents (e.g., dichloromethane vs. hexane). Long-term monitoring in mussels revealed a 60% decline in concentrations since the 1980s, attributed to reduced industrial emissions .

Q. How can contradictions in bioactivity data be resolved for this compound?

Discrepancies in antiproliferative activity (e.g., IC₅₀ values) often stem from assay conditions. For tubulin polymerization inhibition, ensure consistent protein concentrations (≥2 mg/mL) and temperature control (±0.5°C). SAR studies show that methylation at the 6-position reduces steric hindrance, enhancing binding to the colchicine site compared to 8-methyl isomers . Validate results using orthogonal assays (e.g., immunofluorescence for microtubule disruption).

Methodological Tables

Q. Table 1. Analytical Parameters for GC-MS Identification

ParameterValueReference
ColumnZE5 (0.25 mm diameter)
Ionization modeElectron ionization (70 eV)
SIM ions (m/z)248.3 (M⁺), 233.2 (M–CH₃)
Detection limit0.1 ng/μL

Q. Table 2. Comparative Bioactivity of Methyl-Substituted Analogs

PositionTubulin IC₅₀ (μM)LogPReference
6-methyl0.45 ± 0.074.2
8-methyl1.20 ± 0.153.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.